molecular formula C8H10ClNO B1311290 3-Chloro-2-isopropoxypyridine CAS No. 282723-22-2

3-Chloro-2-isopropoxypyridine

Cat. No. B1311290
M. Wt: 171.62 g/mol
InChI Key: QFEQVJQATJJYFM-UHFFFAOYSA-N
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Description

3-Chloro-2-isopropoxypyridine is a chemical compound with the molecular formula C8H10ClNO . It has a molecular weight of 171.63 . It is typically stored in a dry room at room temperature .


Molecular Structure Analysis

The InChI code for 3-Chloro-2-isopropoxypyridine is 1S/C8H10ClNO/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D structure for further analysis .


Physical And Chemical Properties Analysis

3-Chloro-2-isopropoxypyridine is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .

Scientific Research Applications

The methods of application or experimental procedures would depend on the specific research context. For example, in organic synthesis, this compound might be used in a reaction with another compound under specific conditions of temperature, pressure, and solvent. The exact parameters would be determined by the researchers based on their specific goals and the properties of the compounds involved .

As for the results or outcomes, these would also depend on the specific research context. In a synthesis reaction, for example, the outcome might be the successful creation of a new compound, which could be verified and quantified using techniques such as NMR spectroscopy or mass spectrometry .

The methods of application or experimental procedures would depend on the specific research context. For example, in organic synthesis, this compound might be used in a reaction with another compound under specific conditions of temperature, pressure, and solvent. The exact parameters would be determined by the researchers based on their specific goals and the properties of the compounds involved .

As for the results or outcomes, these would also depend on the specific research context. In a synthesis reaction, for example, the outcome might be the successful creation of a new compound, which could be verified and quantified using techniques such as NMR spectroscopy or mass spectrometry .

The methods of application or experimental procedures would depend on the specific research context. For example, in organic synthesis, this compound might be used in a reaction with another compound under specific conditions of temperature, pressure, and solvent. The exact parameters would be determined by the researchers based on their specific goals and the properties of the compounds involved .

As for the results or outcomes, these would also depend on the specific research context. In a synthesis reaction, for example, the outcome might be the successful creation of a new compound, which could be verified and quantified using techniques such as NMR spectroscopy or mass spectrometry .

Safety And Hazards

3-Chloro-2-isopropoxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEQVJQATJJYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-isopropoxypyridine

Synthesis routes and methods I

Procedure details

To a 3-necked flask equipped with a dropping funnel, thermometer and a condenser was added sodium hydride (64.10 g, 60% w/w dispersion in oil, 1.07 mol) followed by THF (1.65 L). The suspension was cooled to 5° C. and iso-propanol (128 mL, 1.07 mol) was added dropwise over 50 minutes. Upon complete addition the ice bath was removed and the mixture was brought to room temperature and left to stir for 1 hour. Then 2,3-dichloropyridine (154.6 g, 1.11 mol) was added and the reaction mixture brought to a gentle reflux and left to stir for 18 hours. The reaction mixture was cooled to 5-10° C. and was carefully quenched with brine:water mixture (50:50; 100 mL) followed by water (300 mL). The aqueous layer was extracted with ethyl acetate (3×600 mL), the organic layers combined and washed with brine, dried over magnesium sulphate, filtered and evaporated in vacuo to give the title compound as a dark red oil (164 g, 89%).
Quantity
64.1 g
Type
reactant
Reaction Step One
Quantity
128 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
154.6 g
Type
reactant
Reaction Step Four
Name
Quantity
1.65 L
Type
solvent
Reaction Step Five
Yield
89%

Synthesis routes and methods II

Procedure details

iso-Propanol (128 mL; 1.07 mol) was added dropwise over 50 minutes to a suspension of sodium hydride (64.10 g; 1.07 mol) in THF (1.65 L) at 5° C. The reaction mixture was then warmed to room temperature and stirred for 1 hour. 2,3-Dichloropyridine (154.6 g; 1.11 mol) was added and the reaction mixture was heated to a gentle reflux and left to stir for 18 hours. The reaction mixture was cooled to 5-10° C. and carefully quenched with a brine: water mixture (50:50; 100 mL) followed by water (300 mL). The aqueous layer was extracted with EtOAc (3×600 mL). The combined organics were washed with brine, dried over anhydrous magnesium sulfate, filtered and evaporated to afford the title compound as a dark red oil (164.1 g, 89%):
Quantity
128 mL
Type
reactant
Reaction Step One
Quantity
64.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.65 L
Type
solvent
Reaction Step One
Quantity
154.6 g
Type
reactant
Reaction Step Two
Yield
89%

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